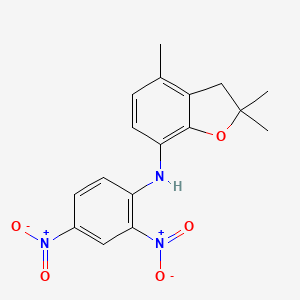

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

Description

N-(2,4-Dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a nitroaromatic compound featuring a partially saturated benzofuran core (2,3-dihydrobenzofuran) substituted with a 2,4-dinitrophenyl group at the 7-amino position and methyl groups at the 2,2,4-positions.

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-3H-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-10-4-6-14(16-12(10)9-17(2,3)25-16)18-13-7-5-11(19(21)22)8-15(13)20(23)24/h4-8,18H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEKMLLCHFVOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor molecule. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and a benzofuran derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the activation of specific signaling pathways that lead to cell death .

2. Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its derivatives were tested against various strains of bacteria and fungi, revealing significant inhibitory effects. The dinitrophenyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .

3. Drug Development

Due to its unique structure, N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine serves as a valuable scaffold in drug design. Researchers have utilized its framework to synthesize new compounds aimed at treating diseases such as malaria and tuberculosis .

Environmental Applications

1. Environmental Monitoring

This compound is also used in environmental science for monitoring pollutants. Its ability to form complexes with heavy metals makes it useful for detecting and quantifying contaminants in soil and water samples .

2. Bioremediation

The compound's derivatives are studied for their role in bioremediation processes. They can facilitate the breakdown of toxic substances in contaminated environments through microbial metabolism .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis and increased production of reactive oxygen species (ROS) . This mechanism is similar to that of other dinitrophenyl compounds and is responsible for its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

Core Structure Effects: The dihydrobenzofuran core in the target compound is less electron-deficient than benzoxadiazol derivatives (e.g., ), which are known for strong fluorescence quenching due to their electron-deficient nature. This difference may limit the target compound’s utility in fluorescent labeling compared to benzoxadiazols but enhance stability in reducing environments .

Substituent Influence: The 2,4-dinitrophenyl group introduces two electron-withdrawing nitro groups, which may enhance reactivity in charge-transfer complexes or as a hapten in antibody production. This contrasts with the methoxyphenyl group in , which is electron-donating and could stabilize resonance structures. The dimethylamino group in provides basicity and hydrogen-bonding capacity, whereas the dinitrophenyl group in the target compound is non-basic and may participate in π-π stacking.

Synthetic Pathways :

- The synthesis of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran (an intermediate for 2-methyl-2,3-dihydrobenzofuran-7-amine ) involves nitration followed by reduction. The target compound’s dinitrophenyl group suggests a separate aromatic substitution pathway, possibly via Ullmann coupling or nucleophilic displacement .

Physicochemical Properties (Inferred)

- Solubility: The dinitrophenyl group may reduce aqueous solubility compared to the methoxy or dimethylamino analogs .

- Stability : Nitro groups are prone to reduction under physiological conditions, which could limit in vivo applications compared to fluorine-substituted analogs like (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine .

Biological Activity

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources of research.

- Chemical Name : this compound

- Molecular Formula : C17H17N3O5

- Molecular Weight : 343.33 g/mol

- CAS Number : [Not specified in the provided data]

Biological Activity Overview

The compound has been evaluated for various biological activities including anticancer and anti-inflammatory effects. Its structure suggests it may interact with biological targets such as tubulin and inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action :

-

Case Studies :

- In a screening panel involving 60 human tumor cell lines, several benzofuran derivatives demonstrated selective cytotoxicity against leukemia and breast cancer cell lines .

- A specific derivative showed an IC50 value of 0.12 µM against lung cancer cells (A549), indicating potent anticancer activity .

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to this compound have been evaluated for anti-inflammatory effects:

- Experimental Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methylation | Generally decreases cytotoxic activity |

| Reduction of double bonds | Loss of activity in some derivatives |

| Presence of keto substituents | Enhances anti-inflammatory and anticancer activities |

Q & A

Q. Key Considerations :

- Anhydrous potassium carbonate is often used to deprotonate intermediates and drive reactions .

- Purification via column chromatography or recrystallization is critical due to nitro group instability.

Which spectroscopic and crystallographic techniques are essential for structural characterization?

Basic Research Question

Primary Methods :

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, especially for crystalline derivatives .

- NMR Spectroscopy :

- IR Spectroscopy : Confirms N–H stretches (if present) and nitro group vibrations (~1520–1350 cm) .

Advanced Tip : Pair crystallography with DFT calculations (e.g., B3LYP/6-311G+(2d,p)) to validate experimental bond lengths and angles .

How can computational methods predict electronic properties relevant to reactivity?

Advanced Research Question

Methodology :

HOMO-LUMO Analysis : Use Gaussian or similar software to calculate frontier molecular orbitals. The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilicity .

Charge Transfer Studies : DFT or time-dependent DFT (TD-DFT) models intramolecular charge transfer between the benzofuran and dinitrophenyl moieties .

Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvation effects on reaction pathways.

Application : Predict regioselectivity in substitution reactions or photophysical behavior for optoelectronic studies.

How to resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Question

Case Example : Discrepancies in dihedral angles (NMR vs. X-ray).

Resolution Strategy :

Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution.

Complementary Techniques :

- Solid-State NMR : Compare with X-ray data to identify crystal packing effects .

- Electron Paramagnetic Resonance (EPR) : Probe radical intermediates if nitro group reduction is suspected.

Computational Validation : Overlay DFT-optimized structures with crystallographic coordinates to identify steric or electronic distortions .

What safety protocols are critical when handling this compound?

Basic Research Question

Key Risks :

- Nitro Group Instability : Thermal or shock-sensitive decomposition risk.

- Toxicity : Potential mutagenicity from aromatic amines.

Q. Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis .

- Storage : In dark, cool conditions (<4°C) with inert gas (argon) to prevent oxidation.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal.

How to optimize synthetic yield when low yields occur in the final step?

Advanced Research Question

Troubleshooting :

Reaction Monitoring : Use LC-MS or TLC to detect intermediates and byproducts.

Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize nitro intermediates .

Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

Temperature Control : Gradual heating (40–60°C) prevents nitro group decomposition.

Case Study : achieved higher yields by optimizing stoichiometry (1:1.2 amine:epoxide) and reaction time (24–48 hrs).

What are the applications of this compound in materials science or medicinal chemistry?

Advanced Research Question

Potential Uses :

- Electron-Transport Materials : Nitro groups enhance electron affinity, useful in organic semiconductors .

- Enzyme Inhibition : The dinitrophenyl group may act as a Michael acceptor in covalent inhibitor design (e.g., targeting cysteine proteases) .

- Fluorescent Probes : Functionalize the amine group with fluorophores for bioimaging (validate via TD-DFT simulations) .

Validation : Cross-reference with analogs in (benzodiazepine derivatives) for biological activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.